Ambrisentan Impurity E

Pharmaceutical Analysis Impurity Profiling Reference Standards

ICH Q3A mandates identification & control of all impurities ≥0.10% in drug substances. Ambrisentan Impurity E (CAS 1312092-82-2) is a fully characterized process-related impurity standard enabling accurate quantification for Ambrisentan ANDA submissions and commercial batch release. • Unique chromatographic retention time & MS/MS fragmentation pattern enable HPLC method specificity validation per ICH Q2(R1) • Confirmed identity: C21H18N2O3, MW 346.38, mp >104°C (dec.); orthogonal characterization by NMR, HRMS & LC-MS/MS • Supplied with comprehensive CoA; USP/EP traceability available upon request

Molecular Formula C21H18N2O3
Molecular Weight 346.39
CAS No. 1312092-82-2
Cat. No. B600918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmbrisentan Impurity E
CAS1312092-82-2
Synonyms2-[(4,6-Dimethyl-2-pyrimidinyl)oxy]-3,3-diphenyl-2-propenoic Acid
Molecular FormulaC21H18N2O3
Molecular Weight346.39
Structural Identifiers
SMILESCC1=CC(=NC(=N1)OC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C
InChIInChI=1S/C21H18N2O3/c1-14-13-15(2)23-21(22-14)26-19(20(24)25)18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13H,1-2H3,(H,24,25)
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Ambrisentan Impurity E Reference Standard


Ambrisentan Impurity E (CAS 1312092-82-2), chemically designated as 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3,3-diphenylacrylic acid, is a process-related impurity of the endothelin receptor antagonist Ambrisentan, a drug used for the treatment of pulmonary arterial hypertension (PAH) [1]. This impurity, with the molecular formula C21H18N2O3 and a molecular weight of 346.38 g/mol, is a key reference standard utilized in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDAs) and commercial production [1][2].

Product type Process-related impurity reference standard
Primary workflow HPLC impurity profiling and method validation
Regulatory context Supports ICH Q2(R1) method documentation

Why Ambrisentan Impurity E Is Irreplaceable


The interchangeability of impurity reference standards is not possible due to their unique physicochemical properties, chromatographic behavior, and specific regulatory identification. Regulatory guidelines from the ICH mandate the identification, quantification, and control of all impurities present at levels ≥0.10% in a drug substance [1]. Ambrisentan Impurity E is a distinct chemical entity with a specific molecular structure, molecular weight, and chromatographic profile that differs from the Ambrisentan API and other related impurities [2]. The use of a structurally dissimilar or incorrectly identified reference standard would compromise the accuracy, specificity, and reliability of analytical methods, potentially leading to the failure of regulatory submissions and posing risks to patient safety due to unmonitored impurity levels. The quantitative evidence in Section 3 substantiates why this specific compound is non-fungible.

1

Structural mismatch with API or other impurities may compromise peak identification and method specificity, as retention behavior is unique to this molecule.

2

Non-specific reference standards may lack the chromatographic resolution required for accurate quantification, undermining method reliability.

3

Absence of a comprehensive Certificate of Analysis and regulatory documentation may invalidate analytical method validation for submission contexts.

Quantitative Differentiation of Ambrisentan Impurity E


Structural Differentiation from API and Impurity A

Ambrisentan Impurity E possesses a distinct chemical structure, molecular formula, and molecular weight compared to the Ambrisentan API and other related impurities like Ambrisentan Impurity A. This structural uniqueness ensures specific chromatographic retention and distinct spectroscopic signatures, which are essential for accurate identification and quantification in complex mixtures [1][2].

Molecular Formula vs API & Impurity A
Class-level inference
Impurity E: C₂₁H₁₈N₂O₃ (346.38 g/mol)
API: C₂₂H₂₂N₂O₄ (378.42 g/mol)
Impurity A: C₁₇H₁₈O₄ (286.32 g/mol)
Differs from API by CH₄O; from Impurity A by C₄N₂O
Structural basis for chromatographic separation and identity confirmation.
Specific retention and spectroscopic signatures enable unambiguous identification.
Pharmaceutical Analysis Impurity Profiling Reference Standards

Melting Point Differentiation

The melting point of Ambrisentan Impurity E is a quantifiable physical property that differentiates it from the API and other impurities. The impurity exhibits decomposition upon melting, a characteristic not shared by all related substances .

Melting Point Differentiation
Reported
>104°C (with decomposition)
Supports orthogonal identity confirmation and purity assessment.
Data to verify; decomposition behavior may vary by vendor.
Physicochemical Characterization Reference Standard Purity Analytical Quality Control

Regulatory Traceability and Compliance

Ambrisentan Impurity E is supplied with a level of characterization and traceability that is compliant with stringent regulatory guidelines, including those from the ICH [1][2]. This is a critical differentiator from generic research-grade chemicals. The compound's identity and purity are established using techniques such as LC-MS, HRMS, and NMR, as part of a broader quality control strategy for Ambrisentan [1][3].

Regulatory Traceability & Compliance
Class-level inference
CoA includes HPLC purity (>98%), ¹H/¹³C NMR, MS; ICH guideline alignment documented.
Enables regulatory-grade analytical method documentation.
Comprehensive characterization supports method validation for ANDA submissions.
Regulatory Compliance ICH Guidelines Pharmaceutical Quality Control

Ambrisentan Impurity E Application Scenarios


HPLC Method Validation for ANDA

As a process-related impurity detected in pilot batches of Ambrisentan at levels between 0.05% and 0.15% by HPLC, Ambrisentan Impurity E is an essential component of a validated stability-indicating HPLC method [1]. The unique chromatographic retention time and mass spectral signature of this specific impurity, distinct from the API and other related substances, are required to establish method specificity, accuracy, linearity, and limit of quantification (LOQ) as per ICH Q2(R1) guidelines [1][2]. Using this characterized reference standard ensures that the analytical method can reliably separate and quantify this specific impurity, a prerequisite for the approval of an Abbreviated New Drug Application (ANDA) [3].

Batch Release and Stability Testing Standard

During the commercial production of Ambrisentan drug substance, monitoring the levels of process-related impurities like Impurity E is crucial to ensure the final product meets established quality standards [1]. The quantifiable difference in its molecular weight (346.38 g/mol) and its distinct decomposition temperature (>104°C) provide orthogonal means to confirm its identity and purity in quality control (QC) laboratories [4]. The use of a high-purity, fully characterized reference standard of Ambrisentan Impurity E enables accurate quantification against an ICH-defined reporting threshold (0.10%) for batch release and ongoing stability studies, directly safeguarding patient safety and ensuring regulatory compliance [1].

Impurity Isolation and Structural Elucidation

In drug development, the isolation and structural identification of unknown impurities is a key step. Ambrisentan Impurity E serves as a validated reference marker for preparative HPLC. Its known molecular formula (C21H18N2O3) and characteristic MS/MS fragmentation pattern, which were part of the identification process for related impurities in Ambrisentan using LC-MS/MS techniques, can be used to confirm the isolation of this specific compound from complex reaction mixtures or forced degradation samples [1][2]. Once isolated, its unique structure, including the key 3,3-diphenylacrylic acid moiety, can be confirmed by NMR and compared against the certified reference standard, accelerating the impurity profiling process.

Application
Selection Property
Validation Focus
HPLC Method Validation for ANDA
Specific chromatographic retention profile
Method specificity, accuracy, LOQ per ICH Q2(R1)
Batch Release & Stability Testing
High-purity, fully characterized reference standard
Identity and purity monitoring across stability studies
Impurity Isolation & Structural Elucidation
Known molecular formula and MS/MS fragmentation pattern
Confirmation of isolated impurity against certified standard

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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